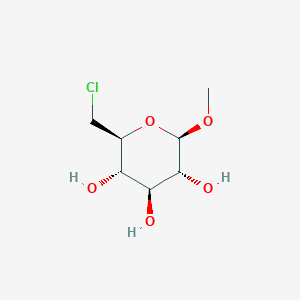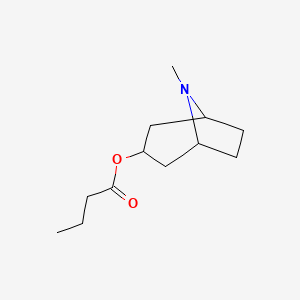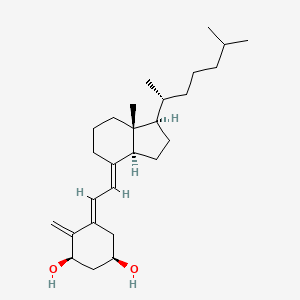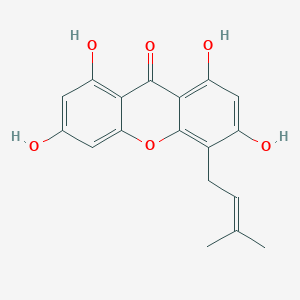
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE (SC49IVI1MZ) is a derivative of glucose, specifically a glucopyranoside. It is characterized by the presence of a methyl group and a chlorine atom attached to the glucose molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE typically involves the chlorination of methyl glucopyranoside. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE .
Analyse Chemischer Reaktionen
Types of Reactions: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as methyl-6-hydroxy-6-deoxy-.beta.-D-glucopyranoside or methyl-6-amino-6-deoxy-.beta.-D-glucopyranoside can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Wirkmechanismus
The mechanism of action of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets. The chlorine atom and the glucopyranoside structure allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
METHYL-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
METHYL-.BETA.-D-GLUCOPYRANOSIDE: Does not have the deoxy modification, resulting in different chemical and biological properties.
METHYL-6-AMINO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE is unique due to the presence of both the chlorine atom and the deoxy modification. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
4990-84-5 |
|---|---|
Molekularformel |
C7H13ClO5 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI-Schlüssel |
TZECRHYTLKLTSH-XUUWZHRGSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CCl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)


![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)





![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)

